This compound falls under the category of heterocycles, specifically pyrazoles, which are five-membered rings containing two nitrogen atoms. Its molecular formula is with a molecular weight of approximately 137.18 g/mol. It is classified as a bioactive compound, with ongoing research into its therapeutic potential.
The synthesis of (4-cyclopropyl-1H-pyrazol-3-yl)methanamine can be approached through several synthetic routes. The most common methods involve:
The molecular structure of (4-cyclopropyl-1H-pyrazol-3-yl)methanamine can be analyzed using various techniques:
The structure features:
(4-cyclopropyl-1H-pyrazol-3-yl)methanamine participates in several chemical reactions:
The mechanism of action for (4-cyclopropyl-1H-pyrazol-3-yl)methanamine is primarily linked to its interactions at the molecular level:
The physical and chemical properties of (4-cyclopropyl-1H-pyrazol-3-yl)methanamine include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 137.18 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
(4-cyclopropyl-1H-pyrazol-3-yl)methanamine has diverse applications across multiple scientific domains:
The strategic incorporation of cyclopropane into heterocyclic systems originated in the mid-20th century with the discovery of pyrazoles' anti-inflammatory properties. Cyclopropane's unique electronic and steric properties – characterized by high bond strain (110 kcal/mol), sp³-hybridized carbon atoms, and partial π-character in C-C bonds – confer enhanced metabolic stability and membrane permeability to pharmaceutical agents. Early medicinal chemistry efforts focused on cyclopropane-fused carbocycles, but recent decades have witnessed a shift toward sp³-rich heterocycles that address drug-likeness challenges associated with planar aromatic systems [1] [4].
(4-Cyclopropyl-1H-pyrazol-3-yl)methanamine exemplifies this evolution, combining the pyrazole's hydrogen-bonding proficiency with cyclopropane's stereoelectronic perturbations. The cyclopropyl group acts as a stereospecific space-filling element that modulates the compound's electron distribution, thereby influencing its acidity (pKa ≈ 4.9 for pyrazole N-H), dipole moment (calculated μ = 2.7 D), and conformational flexibility. These properties enable precise interactions with deep hydrophobic enzyme pockets inaccessible to unsubstituted pyrazoles [3] [7].
Table 1: Structural and Physicochemical Properties of (4-Cyclopropyl-1H-pyrazol-3-yl)methanamine
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₇H₁₁N₃ | Elemental Analysis |
Molecular Weight | 137.18 g/mol | Mass Spectrometry |
Canonical SMILES | NCC1=NNC=C1C2CC2 | Computational Chemistry |
InChI Key | RVPCCFVGEIKVOK-UHFFFAOYSA-N | Standardized Identifier |
Hydrogen Bond Donors | 2 (NH₂, pyrazole N-H) | Computational Prediction |
Hydrogen Bond Acceptors | 3 (pyrazole N, NH₂) | Computational Prediction |
Topological Polar Surface Area | 54.4 Ų | Chemoinformatic Calculation |
logP (Octanol-Water) | 0.72 ± 0.15 | Chromatographic Measurement |
The compound exists as a stable, crystalline solid under ambient conditions, with commercial availability established through specialized chemical suppliers. Its synthetic accessibility via [3+2] cycloadditions or Mannich-type reactions has facilitated broad pharmacological exploration [7] [9].
This scaffold serves as a versatile molecular template for three primary pharmacological applications:
Kinase Inhibition Core: The aminopyrazole moiety chelates conserved catalytic lysine residues in ATP-binding pockets. In casein kinase 2 (CSNK2) inhibitors for coronavirus treatment, the cyclopropyl group disrupts hydrophobic clusters adjacent to the hinge region, enhancing viral replication inhibition (EC₅₀ = 0.42 μM in MHV assays). Bioisosteric replacement studies demonstrate its superiority over linear alkyl analogs in maintaining nanomolar CSNK2 affinity while reducing hERG liability [4].
Receptor Modulation: The primary amine enables salt bridge formation with aspartate/glutamate residues in G-protein-coupled receptors (GPCRs). Patent literature reveals derivatives as allosteric modulators of muscarinic acetylcholine receptors (e.g., M₄), where the cyclopropyl constraint prevents receptor overstimulation associated with psychiatric side effects. Molecular docking indicates a 30° rotation restriction compared to n-propyl analogs, translating to subtype selectivity ratios >100 for M₄ over M₂ receptors [6].
Metabolic Stability Vector: Cyclopropane suppresses cytochrome P450-mediated oxidation at the pyrazole C4 position. Microsomal stability assays (human liver microsomes) show 83% parent compound remaining after 60 minutes, contrasting with 27% for the isobutyl analog. This resistance stems from steric blockade of metabolic epoxidation pathways and electronic deactivation of C-H bonds [7] [9].
Table 2: Comparative Target Affinity of Scaffold Derivatives
Derivative Structure | Biological Target | IC₅₀/Ki (nM) | Selectivity Index |
---|---|---|---|
Parent scaffold | CSNK2A2 | 420 ± 35 | 1.0 (reference) |
1,2,4-Triazole bioisostere | CSNK2A2 | 105 ± 12 | 4.0 vs. parent |
N-Methylcyclopropyl analog | M₄ mAChR | 18 ± 2.3 | >100 vs. M₂ mAChR |
5-Fluoropyrimidine conjugate | Wnt pathway | 7.5 ± 0.8 | 25 vs. GSK-3β |
The scaffold's protonation state varies with physiological pH: the aminomethyl group (pKa ≈ 9.8) remains cationic in lysosomal compartments, facilitating tissue accumulation observed in lung-targeted antiviral candidates. This property underpins its application in inhaled therapeutics for respiratory viruses [4] [7].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8